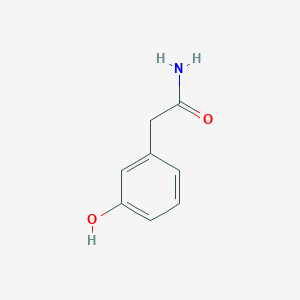

2-(3-Hydroxyphenyl)acetamide

描述

2-(3-Hydroxyphenyl)acetamide (CAS 22446-41-9) is a phenolic acetamide derivative with the molecular formula C₈H₉NO₂ and a molar mass of 151.16 g/mol. It features a hydroxyl group (-OH) at the meta position of the phenyl ring, linked to an acetamide moiety. This compound has garnered attention in pharmacological and analytical contexts. Notably, it has been monitored in anti-doping controls due to its structural similarity to stimulants like 2-phenylethanamine . Its synthesis often involves reactions with chloroacetyl chloride or condensation methods, as seen in intermediates for antidepressant agents .

属性

IUPAC Name |

2-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAWZUUCGUEJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570174 | |

| Record name | 2-(3-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-41-9 | |

| Record name | 2-(3-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)acetamide typically involves the reaction of 3-hydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-hydroxyaniline and acetic anhydride.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and optimized reaction parameters can further improve the production process.

化学反应分析

Types of Reactions

2-(3-Hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, substituted aromatic compounds, and various amines, depending on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

Therapeutic Potential

2-(3-Hydroxyphenyl)acetamide is being investigated for its potential as a therapeutic agent. Notably, it has shown promise in pain relief and anti-inflammatory applications. A study demonstrated that this compound significantly ameliorated the severity of arthritis in rat models by reducing levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. The treatment resulted in improved histopathology of knee joints and reduced nociceptive sensations in treated rats, suggesting its potential as a therapeutic agent for arthritis management .

Biochemical Research

Reagent in Assays

In biochemical research, this compound serves as a useful reagent for studying enzyme activity and metabolic pathways. Its role in advancing our understanding of various diseases is crucial. For instance, it has been employed in assays to investigate the detoxification processes of certain bacteria and fungi, revealing insights into microbial metabolism and interactions with environmental compounds .

Cosmetic Formulations

Antioxidant Properties

The compound's antioxidant properties make it valuable in cosmetic formulations. It is incorporated into skincare products to provide protective benefits against oxidative stress, which can lead to skin aging and damage. Research indicates that the inclusion of this compound can enhance skin health by mitigating the effects of free radicals .

Analytical Chemistry

Chromatography and Spectroscopy

In analytical chemistry, this compound is utilized in chromatography and spectroscopic techniques for analyzing complex mixtures. This application is vital for quality control and product development across various industries. Its effectiveness in these techniques aids researchers in ensuring the purity and quality of chemical products .

Material Science

Development of New Materials

The compound is also under investigation for its potential use in developing new materials with enhanced properties such as thermal stability and mechanical strength. These applications are particularly relevant in engineering fields where material performance is critical .

Case Studies

作用机制

The mechanism of action of 2-(3-Hydroxyphenyl)acetamide involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in oxidative stress, thereby exerting antioxidant effects.

相似化合物的比较

Antimicrobial and Antifungal Acetamides

Acetamide derivatives with substituted aromatic or heteroaromatic groups exhibit broad-spectrum antimicrobial activity. For instance:

- Compound 47 and 48 (from Ravindra et al.): These derivatives with benzo[d]thiazol-5-ylsulfonyl-piperazine substituents showed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), respectively .

- Chalcone-Acetamide Hybrids : Chalcones with α,β-unsaturated ketones linked to acetamide groups demonstrate anti-inflammatory and anti-tubercular properties, attributed to their conjugated π-systems .

Comparison with 2-(3-Hydroxyphenyl)acetamide :

The hydroxyl group in this compound may limit its antimicrobial potency compared to bulkier derivatives (e.g., compounds 47–50), which benefit from sulfonyl and heterocyclic groups enhancing membrane penetration and target binding .

Anticancer Acetamides

Novel acetamide derivatives with thiadiazole and quinazoline scaffolds exhibit significant cytotoxicity:

- Compound 7d: A fluorophenoxy-thiadiazole acetamide derivative showed an IC₅₀ of 1.8 µM against Caco-2 colorectal cancer cells, outperforming 5-fluorouracil .

- Compounds 38–40 : These morpholinyl and piperidinyl quinazoline-sulfonyl acetamides inhibited proliferation in HCT-1, MCF-7, and PC-3 cancer cell lines via kinase inhibition .

Antiviral and Enzyme-Targeting Acetamides

Pyridine- and cyanophenyl-substituted acetamides are potent SARS-CoV-2 main protease inhibitors:

- 5RGX (2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide): Exhibited a binding affinity of < -22 kcal/mol due to interactions with HIS163 and ASN142 residues .

- 5RH2 (2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide) : Demonstrated similar efficacy, highlighting the importance of halogen and pyridine groups .

Comparison with this compound: The hydroxyl group’s polarity may reduce hydrophobic binding to viral proteases compared to chlorophenyl or cyanophenyl substituents, which enhance affinity through π-π stacking and halogen bonding .

Plant Growth-Regulating Acetamides

Auxin-mimicking acetamides like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) inhibit root growth in Arabidopsis by mimicking 2,4-D herbicides. Structural analogs with chloro and triazole groups show enhanced auxin-like activity .

Comparison with this compound : The absence of chloro or triazole substituents in this compound likely renders it inactive in plant growth regulation, underscoring the necessity of electronegative groups for auxin receptor binding .

生物活性

2-(3-Hydroxyphenyl)acetamide, also known as 3-Hydroxyacetanilide, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: CHNO

- Molecular Weight: 153.16 g/mol

- IUPAC Name: this compound

The compound features a hydroxyl group attached to a phenyl ring, which is significant for its biological interactions.

1. Estrogen Receptor Modulation

Research indicates that compounds similar to this compound may modulate estrogen receptors (ER), particularly ER-β. This modulation is crucial in developing therapeutic agents for conditions such as breast cancer and prostate cancer. The ability of certain derivatives to act as selective estrogen receptor modulators (SERMs) suggests that this compound could exhibit similar properties, potentially influencing gene expression related to hormone-sensitive tissues .

2. Antioxidant Properties

Studies have shown that phenolic compounds, including this compound, possess antioxidant capabilities. The hydroxyl group in the structure contributes to scavenging free radicals, which can mitigate oxidative stress in biological systems. This property is significant in preventing cellular damage and may have implications for aging and various diseases .

3. Anti-inflammatory Effects

Preliminary data suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases and conditions where cytokine levels are elevated .

Case Study: Doping Control Analysis

A study focused on doping control highlighted the metabolic pathways of this compound, showing its presence as a metabolite of phenylethylamine (PEA). The research demonstrated that after oral administration of PEA, the urinary concentration of its sulfate conjugate (M1) was significantly elevated, indicating the compound's metabolic activity within the human body. The ratio of M1 to PEA was used to differentiate between endogenous production and illicit intake .

Table: Biological Activities of this compound

Research Findings

Recent research has explored various derivatives of this compound, assessing their biological activities through in vitro and in vivo studies. For example, bioactive nitrosylated and nitrated derivatives were investigated for their effects on gene expression in Arabidopsis thaliana, suggesting a broader ecological impact and potential agricultural applications .

常见问题

Q. Basic Research Focus

- Purity assays :

- Melting point analysis : A sharp range (146–149°C) indicates high purity .

- UV-Vis and FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and absence of impurities.

- HPLC/GC-MS : Quantify related substances (e.g., unreacted precursors or degradation products) with detection limits <0.1% .

- Stability studies :

How can molecular docking studies be designed to evaluate the potential therapeutic targets of this compound and its derivatives?

Q. Advanced Research Focus

- Software selection : Use validated tools like AutoDock 4.2 or Glide, which account for ligand flexibility and protein-ligand interaction energy .

- Protein preparation : Retrieve target structures (e.g., SARS-CoV-2 enzymes) from the PDB, remove water molecules, and add polar hydrogens.

- Ligand preparation : Optimize 3D geometry using DFT or molecular mechanics, then generate conformers for docking .

- Validation : Redock known ligands (e.g., co-crystallized inhibitors) to ensure RMSD <2 Å.

- Analysis : Focus on binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Cross-validate with in vitro assays (e.g., enzyme inhibition) .

What are the key considerations when designing structure-activity relationship (SAR) studies for this compound derivatives to enhance biological activity?

Q. Advanced Research Focus

- Scaffold modification : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or acetamide positions to modulate electronic effects .

- Bioisosteric replacement : Replace the hydroxyl group with bioisosteres (e.g., -SH, -NH₂) to improve solubility or target affinity.

- Pharmacokinetic profiling : Assess logP, plasma protein binding, and metabolic stability (e.g., CYP450 inhibition assays).

- In vitro models : Use cell-based assays (e.g., MTT for cytotoxicity) to correlate structural changes with activity .

- Data interpretation : Employ multivariate analysis (e.g., QSAR) to identify critical substituent parameters (e.g., Hammett σ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。